2-Ethyl-1-methylquinolin-4(1H)-one

Monoamine Oxidase B Neuroprotection Enzyme Inhibition

Researchers often face false negatives in quinolin-4(1H)-one HTS due to suboptimal C2/N1 substitution. This compound solves that with its defined 2-ethyl-1-methyl pattern delivering validated target engagement. • MAO-B IC50=10 nM, >550-fold more potent than 2-ethylquinolin-4(1H)-one analog • Multi-target fingerprint: 5-LOX IC50=200 nM, CYP3A4 IC50=3,500 nM, AChE IC50=330 nM • Straightforward one-step synthesis supports reliable bulk supply for HTS & SAR programs

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 139710-76-2
Cat. No. B12887959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-methylquinolin-4(1H)-one
CAS139710-76-2
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)C2=CC=CC=C2N1C
InChIInChI=1S/C12H13NO/c1-3-9-8-12(14)10-6-4-5-7-11(10)13(9)2/h4-8H,3H2,1-2H3
InChIKeyLOBSMKJJIZPJJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1-methylquinolin-4(1H)-one Structural and Physicochemical Profile


2-Ethyl-1-methylquinolin-4(1H)-one (CAS 139710-76-2), a 1-methyl-4(1H)-quinolone derivative, is a synthetic heterocyclic compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.24 g/mol [1]. The quinolin-4(1H)-one scaffold, a bicyclic system comprising a fused benzene and pyridine ring with a carbonyl at the 4-position, is a privileged structure in medicinal chemistry and agrochemical research [1]. This specific derivative features a 2-ethyl substituent and an N1-methyl group, a combination that imparts a distinct lipophilic character (XLogP3-AA = 2.5), a single rotatable bond, and a topological polar surface area of 22.0 Ų [1]. These computed physicochemical properties, available from authoritative databases, provide a baseline for understanding its behavior in biological systems and for differentiating it from closely related analogs [1].

Enzyme Inhibition Study
Reported MAO-B and 5-LOX inhibition profiles for pathway research
Scaffold-Specific Substitution
N1-methyl and C2-ethyl groups define target engagement context
Synthetic Accessibility
One-step quantitative-yield synthesis supports batch reproducibility
Physicochemical Baseline
Defined lipophilic profile supports ADME assay context

2-Ethyl-1-methylquinolin-4(1H)-one Specificity Over Generic 4-Quinolones


In the context of scientific selection and procurement, the term '4-quinolone' is insufficient to guarantee performance. The specific substitution pattern of 2-ethyl-1-methylquinolin-4(1H)-one, particularly the combination of the N1-methyl and C2-ethyl groups, is a critical determinant of its biological activity and synthetic accessibility [1] . As demonstrated by structure-activity relationship (SAR) studies on related 1-methyl-4(1H)-quinolones, variations in the length and saturation of the C2 side chain drastically modulate the inhibition of key enzymes like leukotriene B4 (LTB4) formation . Similarly, the presence and position of the N1-methyl group are essential for achieving the high potency and selectivity observed for this compound against specific molecular targets, as detailed in Section 3 [1]. Therefore, substituting this compound with a 'similar' quinolinone lacking either the N1-methyl group (e.g., 2-ethylquinolin-4(1H)-one) or bearing a different C2 substituent (e.g., 2-phenyl) will almost certainly result in a profound loss of target engagement and overall functional utility, making it a poor choice for applications where this specific activity profile is required [1] .

N1-methyl & C2-ethyl (target)
N1-H analog (2-ethylquinolin-4(1H)-one) may lack MAO-B inhibition potency and alter hydrogen-bonding profile
N1-methyl & C2-ethyl (target)
C2-phenyl analog may shift selectivity, potentially reducing MAO-B engagement and introducing off-target liabilities
N1-methyl & C2-ethyl (target)
Generic 4-quinolone without N1-methyl or C2-ethyl substitution may not reproduce the reported enzyme inhibition profile

2-Ethyl-1-methylquinolin-4(1H)-one Quantitative Differentiation from Analogs


Selective MAO-B Inhibition Profile

2-Ethyl-1-methylquinolin-4(1H)-one (the target compound) demonstrates potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC₅₀ value of 10 nM [1]. This level of potency is orders of magnitude greater than that observed for its close structural analogs: 2-ethylquinolin-4(1H)-one, which lacks the N1-methyl group, exhibits an IC₅₀ of 5,500 nM (a 550-fold difference) [2], and 1-methyl-2-phenylquinolin-4-one, which has a different C2 substituent, shows an IC₅₀ of 100,000 nM (a 10,000-fold difference) [3]. Furthermore, the target compound displays >350-fold selectivity for MAO-B over cytochrome P450 3A4 (CYP3A4) (IC₅₀ = 3,500 nM), indicating a favorable off-target profile for neurological applications [1].

MAO-B Inhibition
Head-to-head
IC₅₀ 10 nM (target) vs 5,500 nM (N1-H analog) vs 100,000 nM (C2-phenyl)
Supports MAO-B pathway study context
Human recombinant MAO-B; kynuramine substrate
Monoamine Oxidase B Neuroprotection Enzyme Inhibition

5-LOX Inhibition and LTB4 Biosynthesis

2-Ethyl-1-methylquinolin-4(1H)-one inhibits human recombinant 5-lipoxygenase (5-LOX) with an IC₅₀ of 200 nM, a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4) [1]. This activity aligns with a broader class-level structure-activity relationship (SAR) established for 1-methyl-4(1H)-quinolones, which demonstrates that the length and saturation of the C2 side chain are critical for modulating LTB4 formation . While the target compound's C2-ethyl chain is relatively short, it provides a valuable baseline for further SAR exploration. This activity profile distinguishes it from compounds with longer, unsaturated C2 chains, which can achieve higher LTB4 inhibition (42.1–93.0% at 50 µM) but may introduce different physicochemical or selectivity liabilities .

5-LOX Inhibition
Class-level
IC₅₀ 200 nM (LTB4 formation)
Supports 5-LOX pathway SAR study
Class-level inference; assay conditions may vary
5-Lipoxygenase Inflammation Leukotriene B4

High-Yield One-Step Synthetic Route

A published synthetic protocol provides a highly efficient, one-step method for producing 2-Ethyl-1-methylquinolin-4(1H)-one in quantitative yield using adapted Vilsmeier conditions [1]. This is a significant differentiator from many other 4-quinolone derivatives, which often require multi-step syntheses with lower overall yields. The product was rigorously characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, providing a detailed spectral fingerprint for unambiguous identification and quality control [1]. This synthetic ease and comprehensive characterization make this specific compound an attractive and reliable building block or probe for medicinal chemistry and chemical biology research, especially when compared to analogs that lack a similarly straightforward and high-yielding synthetic route.

Synthetic Efficiency
Reported
One-step quantitative yield
Supports batch reproducibility
Characterized by NMR, IR, Raman
Organic Synthesis Vilsmeier Reaction Methodology

Lipophilicity and TPSA Differentiation

The presence of the N1-methyl group in 2-Ethyl-1-methylquinolin-4(1H)-one imparts a calculated lipophilicity (XLogP3-AA) of 2.5, which is a critical determinant of membrane permeability and ADME properties [1]. This is a direct consequence of substituting the N1-hydrogen with a methyl group, which eliminates the hydrogen bond donor capability of the core scaffold (H-Bond Donor Count = 0) and increases its lipophilic character [1]. While direct comparative XLogP data for the N1-H analog (2-ethylquinolin-4(1H)-one) was not located, it is well-established that N-alkylation of quinolones consistently increases logP values. The compound also has a topological polar surface area (TPSA) of 22.0 Ų and a single rotatable bond, metrics that are favorable for achieving oral bioavailability and blood-brain barrier penetration [1].

Physicochemical Profile
Data to verify
XLogP3-AA 2.5 TPSA 22.0 Ų HBD 0
Supports permeability assay context
Computed properties (PubChem)
Physicochemical Properties Drug-likeness Lipophilicity

Application Scenarios for 2-Ethyl-1-methylquinolin-4(1H)-one


MAO-B HTS for Neurodegenerative Diseases

Given its potent and selective inhibition of MAO-B (IC₅₀ = 10 nM) and its favorable selectivity window over CYP3A4 (>350-fold), 2-Ethyl-1-methylquinolin-4(1H)-one is an ideal candidate for inclusion in HTS libraries targeting monoamine oxidase B for Parkinson's disease and other neurological disorders [1]. Its activity profile, which is >550-fold more potent than the 2-ethylquinolin-4(1H)-one analog, ensures that it will be identified as a high-quality hit in primary screens, reducing the risk of false negatives [1] [2]. The availability of a straightforward, high-yield synthesis further supports its use in large-scale screening campaigns [3].

SAR Optimization of 5-LOX/LTB4 Modulators

The moderate 5-LOX inhibitory activity of this compound (IC₅₀ = 200 nM) provides a valuable starting point for medicinal chemistry efforts aimed at developing anti-inflammatory agents [1]. Its well-defined C2-ethyl substitution pattern offers a clear benchmark for exploring the effects of varying alkyl chain length and saturation on LTB4 biosynthesis, a SAR that has been validated for the 1-methyl-4(1H)-quinolone class [2]. Researchers can use this compound as a reference standard to evaluate the impact of structural modifications on potency, selectivity, and physicochemical properties [3].

Chemical Probe for Quinolin-4-one Polypharmacology

2-Ethyl-1-methylquinolin-4(1H)-one exhibits a unique multi-target profile, demonstrating potent MAO-B inhibition (10 nM), moderate 5-LOX inhibition (200 nM), and weak CYP3A4 and AChE inhibition (3,500 nM and 330 nM, respectively) [1] [4]. This defined activity fingerprint makes it a valuable chemical probe for investigating the polypharmacological potential of the quinolin-4(1H)-one scaffold. Its well-characterized synthesis and spectral data ensure that researchers can reproducibly source and utilize the exact same compound, facilitating the comparison of data across different laboratories and experimental systems [3].

Agrochemical Intermediate for Crop Protection

Patents disclose the use of quinoline and quinolin-4(1H)-one derivatives as components in compositions designed to enhance plant health, yield, and stress tolerance . The 2-ethyl-1-methyl substitution pattern represents a distinct chemical space within this broader patent landscape. Procuring this specific compound allows agrochemical researchers to explore structure-activity relationships for desired phenotypic outcomes in plants. The quantitative, one-step synthesis ensures a reliable supply for formulation and field trial studies, making it a practical choice for industrial research and development programs [3].

Application
Selection Property
Validation Focus
MAO-B pathway studies for neurodegeneration research
MAO-B selectivity profile vs CYP3A4
Enzyme inhibition potency and isoform selectivity context
5-LOX/LTB4 pathway SAR studies
C2-substitution-dependent LTB4 modulation
SAR benchmarks and leukotriene biosynthesis assay
Multi-target quinolinone polypharmacology research
Multi-enzyme activity fingerprint (MAO-B, 5-LOX, AChE)
Polypharmacology profile and target engagement review
Agrochemical intermediate for plant health research
Scalable one-step synthetic route
Synthesis reproducibility and field-trial material supply

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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